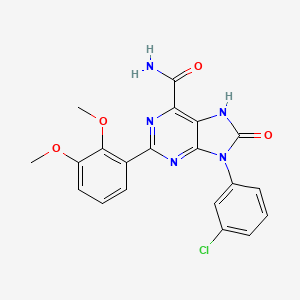
9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16ClN5O4 and its molecular weight is 425.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , also known by its CAS number 898443-11-3 , is a complex organic molecule belonging to the purine class. Its structural characteristics suggest potential biological activities that have been explored in various studies. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C20H16ClN5O4, with a molecular weight of approximately 425.8 g/mol . The compound features a purine core with significant substituents that may influence its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C20H16ClN5O4 |
| Molecular Weight | 425.8 g/mol |
| Key Functional Groups | Chlorophenyl, Dimethoxyphenyl, Carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds in the purine class have shown potential as inhibitors for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and is a target in Alzheimer's disease therapy .
- Anticancer Properties : The presence of specific aromatic groups may enhance its ability to interact with cancer cell signaling pathways.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition :
- Antitumor Activity :
- Molecular Docking Studies :
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| AChE Inhibition | Potentially potent based on structural analogs |
| Antitumor Effects | Inhibitory effects on cancer cell lines |
| Molecular Interaction | Favorable binding profiles in docking studies |
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Purine Core : Utilizing known synthetic pathways for constructing purine derivatives.
- Substitution Reactions : Introducing chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution.
Table 3: Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1: Purine Core Synthesis | Initial formation using amino acids or purine derivatives |
| Step 2: Aromatic Substitution | Electrophilic substitution for functional group introduction |
Propiedades
IUPAC Name |
9-(3-chlorophenyl)-2-(2,3-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O4/c1-29-13-8-4-7-12(16(13)30-2)18-23-14(17(22)27)15-19(25-18)26(20(28)24-15)11-6-3-5-10(21)9-11/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICQMQGAWWXGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













